![molecular formula C19H17FN4O B2835570 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea CAS No. 1421477-20-4](/img/structure/B2835570.png)
1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea
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Description
1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Scientific Research Applications
Pharmacokinetics and Metabolism
One study explores the pharmacokinetics and metabolism of INCB018424, a compound structurally related to the specified urea derivative, highlighting its absorption, distribution, metabolism, and excretion in humans. After oral administration, INCB018424 is rapidly absorbed, with its metabolism involving hydroxylation processes, primarily in the liver, and excretion via urine and feces. This study indicates that such compounds are well-absorbed and extensively metabolized, suggesting a potential framework for understanding the pharmacokinetics of similar urea derivatives (Shilling et al., 2010).
properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-15-4-1-2-5-16(15)23-19(25)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-24(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMVDOVJJVFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea |
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